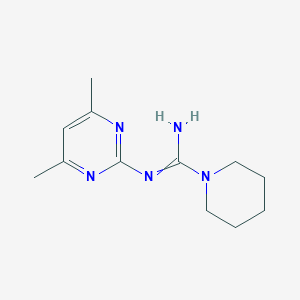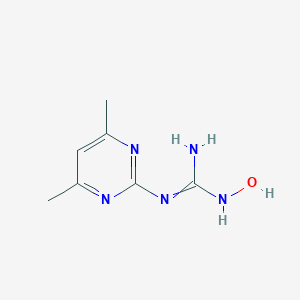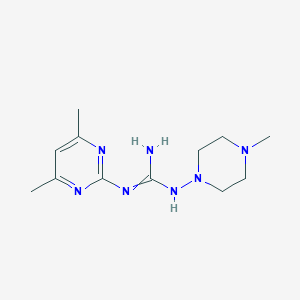![molecular formula C27H24N4O6 B430547 5,7-dimethyl-2-(3-nitrophenyl)-9-pentanoyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione CAS No. 372498-14-1](/img/structure/B430547.png)
5,7-dimethyl-2-(3-nitrophenyl)-9-pentanoyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-5-(3-nitrophenyl)-11-pentanoyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-(3-nitrophenyl)-11-pentanoyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione involves multiple steps, including the condensation of appropriate starting materials, cyclization, and functional group modifications. One common method involves the reaction of 1,3-dimethylbarbituric acid with 2-hydroxychalcones in the presence of a catalyst such as amberlyst-15 in refluxing toluene . Another approach includes the use of hydrazonoyl halides and alkyl carbothioates under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-(3-nitrophenyl)-11-pentanoyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halides or nucleophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
1,3-dimethyl-5-(3-nitrophenyl)-11-pentanoyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione has several scientific research applications:
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(3-nitrophenyl)-11-pentanoyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione involves its interaction with specific molecular targets and pathways. For example, derivatives of pyrido[2,3-d]pyrimidine have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which play crucial roles in cell signaling and proliferation . The compound may also interact with other enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit various biological activities, including antimicrobial and anticancer properties.
Pyrido[2,3-d]pyrimidin-7-ones: Similar to pyrido[2,3-d]pyrimidin-5-ones, these compounds also have diverse biological activities and potential therapeutic applications.
Pyrazolo[4’,3’5,6]pyrido[2,3-d]pyrimidine-diones: These compounds are synthesized via multi-component reactions and have shown potential as antimalarial and anticancer agents.
Uniqueness
1,3-dimethyl-5-(3-nitrophenyl)-11-pentanoyl-5,11-dihydro-1H-indeno[2’,1’:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione is unique due to its specific structural features, such as the presence of a nitrophenyl group and a pentanoyl side chain. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
372498-14-1 |
|---|---|
Molecular Formula |
C27H24N4O6 |
Molecular Weight |
500.5g/mol |
IUPAC Name |
5,7-dimethyl-2-(3-nitrophenyl)-9-pentanoyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione |
InChI |
InChI=1S/C27H24N4O6/c1-4-5-13-19(32)30-23-17-11-6-7-12-18(17)24(33)21(23)20(15-9-8-10-16(14-15)31(36)37)22-25(30)28(2)27(35)29(3)26(22)34/h6-12,14,20H,4-5,13H2,1-3H3 |
InChI Key |
KQAQASMOPOSMJP-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1C2=C(C(C3=C1N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C52 |
Canonical SMILES |
CCCCC(=O)N1C2=C(C(C3=C1N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12-ethyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B430465.png)

![3-(4-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B430472.png)
![8-methoxy-4,4-dimethyl-N-(2-propoxyphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B430476.png)
![7-methyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)amino]-1H-quinazolin-4-one](/img/structure/B430477.png)
![(3-CHLORO-1-BENZOTHIOPHEN-2-YL)[1-[(2-METHOXYPHENYL)IMINO]-4,4,7-TRIMETHYL-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5(4H)-YL]METHANONE](/img/structure/B430478.png)


![10-{[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B430481.png)
![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanone](/img/structure/B430482.png)
![1-Phenothiazin-10-yl-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B430483.png)

![5-(5-chloro-2-methylphenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B430486.png)
![5-(5-CHLORO-2-METHYLPHENYL)-3-(4-CHLOROPHENYL)-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDENE]-1',3',4,6-TETRONE](/img/structure/B430487.png)
